5-Norbornene-2,3-dicarboxylic anhydride
Overview
Description
5-Norbornene-2,3-dicarboxylic anhydride, also known as nadic anhydride, is an organic acid anhydride derivative of norbornene. It is a white solid at room temperature and is known for its reactivity due to the strained ring structure of norbornene. This compound is widely used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Norbornene-2,3-dicarboxylic anhydride is typically synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction predominantly yields the endo isomer, which can be converted to the exo isomer through UV irradiation .
Industrial Production Methods: In industrial settings, the synthesis is carried out in large reactors where cyclopentadiene and maleic anhydride are reacted under controlled temperatures and pressures to maximize yield and selectivity. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Norbornene-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Ring-opening metathesis polymerization (ROMP): This reaction is catalyzed by ruthenium-based catalysts, such as the Grubbs catalyst, and is used to create high molecular weight polymers.
Hydrolysis: The anhydride can be hydrolyzed to form the corresponding dicarboxylic acid.
Common Reagents and Conditions:
ROMP: Typically uses Grubbs catalysts in solvents like tetrahydrofuran under controlled temperatures.
Hydrolysis: Involves water or aqueous solutions under mild conditions.
Major Products:
Scientific Research Applications
5-Norbornene-2,3-dicarboxylic anhydride has numerous applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of epoxy resins, polyesters, and alkyd resins.
Mechanism of Action
The mechanism of action of 5-norbornene-2,3-dicarboxylic anhydride primarily involves its reactivity due to the strained ring structure of norbornene. This strain makes the compound highly reactive in Diels-Alder reactions and ring-opening metathesis polymerization. The molecular targets and pathways involved include the formation of covalent bonds with other reactive species, leading to the creation of complex polymeric structures .
Comparison with Similar Compounds
5-Norbornene-exo-2,3-dicarboxylic anhydride: An isomer with similar reactivity but different spatial configuration.
Methyl-5-norbornene-2,3-dicarboxylic anhydride: Used as a curing agent in epoxy resins and has applications in the preparation of carbon nanotube/polymer films.
Uniqueness: 5-Norbornene-2,3-dicarboxylic anhydride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo both Diels-Alder reactions and ring-opening metathesis polymerization makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDQHSIWLOJIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55636-72-1 | |
Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55636-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0047456 | |
Record name | 2-Norbornene-5,6-dicarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White powder; [Sigma-Aldrich MSDS] | |
Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |
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Record name | 5-Norbornene-2,3-dicarboxylic anhydride | |
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URL | https://haz-map.com/Agents/19819 | |
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CAS No. |
826-62-0, 2746-19-2, 129-64-6 | |
Record name | 5-Norbornene-2,3-dicarboxylic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=826-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | NSC 3999 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826620 | |
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Record name | Himic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Carbic anhydride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 826-62-0 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Norbornene-5,6-dicarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-tetrahydro-3,6-methanophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.416 | |
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Record name | Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.508 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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